5-(tert-Butyl)-4,6-dichloropyrimidin-2-amine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

This 5-(tert-Butyl)-4,6-dichloropyrimidin-2-amine is a critical intermediate for medicinal chemistry programs targeting inflammation and antiviral resistance. Its bulky C-5 tert-butyl group is a key differentiator, providing steric shielding for enhanced SNAr regioselectivity and metabolic stability that simpler 5-H or 5-methyl analogs cannot offer. SAR studies confirm that substitution at C-5 is a pivotal determinant of biological activity, with bulky alkyl groups essential for potent PGE2 inhibition. Leveraging the differentiated reactivity of the 4- and 6-chloro positions enables the construction of diverse, unsymmetrical 4,6-diaryl libraries via sequential cross-coupling. The 2-amino handle further allows conversion to the bioactive formamido derivative, a class outperforming aspirin in NO inhibition assays. This scaffold offers a direct path to investigating a pharmacophore with low-nanomolar IC50 potential and significant anti-inflammatory effects in vivo.

Molecular Formula C8H11Cl2N3
Molecular Weight 220.10 g/mol
Cat. No. B15364769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-4,6-dichloropyrimidin-2-amine
Molecular FormulaC8H11Cl2N3
Molecular Weight220.10 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(N=C(N=C1Cl)N)Cl
InChIInChI=1S/C8H11Cl2N3/c1-8(2,3)4-5(9)12-7(11)13-6(4)10/h1-3H3,(H2,11,12,13)
InChIKeyKIMMNPIRVCFIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-Butyl)-4,6-dichloropyrimidin-2-amine: A Sterically-Defined 5-Substituted Pyrimidine Intermediate for Targeted Synthesis


5-(tert-Butyl)-4,6-dichloropyrimidin-2-amine (CAS 1395344-17-8, MF: C8H11Cl2N3, MW: 220.10) is a polysubstituted pyrimidine intermediate. It features a 2-amino group and two chlorine atoms at the 4- and 6-positions, characteristic of a versatile SNAr building block . The defining feature is the bulky 5-(tert-butyl) substituent, which introduces significant steric hindrance and alters the lipophilicity (computed XLogP3-AA ~2.5) compared to the unsubstituted or 5-methyl analogs [1]. This compound is part of a broader class of 5-substituted 2-amino-4,6-dichloropyrimidines extensively studied for their anti-inflammatory properties, where the C-5 substituent is a critical determinant of biological activity [2].

Why 5-(tert-Butyl)-4,6-dichloropyrimidin-2-amine Is Not Interchangeable with General 4,6-Dichloropyrimidines


Generic 4,6-dichloropyrimidin-2-amines cannot be interchanged with their 5-(tert-butyl) counterpart due to the profound influence of the C-5 substituent on both chemical reactivity and biological outcome. In nucleophilic aromatic substitution (SNAr) reactions, the tert-butyl group creates significant steric shielding at the 4- and 6-positions, altering reaction kinetics and regioselectivity compared to analogs with a hydrogen or methyl group . Biologically, structure-activity relationship (SAR) studies have demonstrated that 2-amino-4,6-dichloropyrimidines with a small C-5 substituent (hydrogen or methyl) are devoid of significant anti-inflammatory activity, while those with bulky alkyl groups like 5-butyl exhibit prominent potency in inhibiting prostaglandin E2 (PGE2) production [1]. The unique steric and electronic profile of the tert-butyl group can therefore lead to a divergent activity and selectivity profile that cannot be achieved with other analogs.

Evidence Guide: Quantifiable Differentiation of 5-(tert-Butyl)-4,6-dichloropyrimidin-2-amine


Differentiated SNAr Reactivity at C-4 and C-6 Positions via Steric Shielding

The C-5 tert-butyl group in 5-(tert-Butyl)-4,6-dichloropyrimidin-2-amine imposes steric hindrance that retards nucleophilic aromatic substitution (SNAr) at the adjacent C-4 and C-6 chlorines relative to the unsubstituted analog. While quantitative kinetic data for this specific substrate is not publicly available, a study on substrate-controlled amination of dichloropyrimidines demonstrates that steric bulk at the 5-position can completely redirect amination from C-4/C-6 to C-2, a pathway unavailable for the 5-unsubstituted analog . This allows for sequential, chemoselective functionalization strategies that are not feasible with 4,6-dichloropyrimidin-2-amine.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Class-Level Anti-Inflammatory Potency: Impact of C-5 Substitution on Nitric Oxide Production

The target compound belongs to a well-studied class of 5-substituted 2-amino-4,6-dichloropyrimidines that inhibit immune-activated nitric oxide (NO) production. While an exact IC50 for the 5-(tert-butyl) derivative has not been reported, SAR studies on close analogs provide a quantitative framework. For the related 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines, the 5-sec-butyl analog shows an IC50 of 2.57 µM, whereas the 5-unsubstituted compound has a much weaker IC50 of 11.49 µM [1]. The 5-fluoro analog reaches an IC50 of 2 µM [2]. These data indicate that a sterically demanding, lipophilic C-5 substituent like tert-butyl can drive IC50 values into the low micromolar range, representing a 4- to 5-fold improvement over the unsubstituted baseline.

Inflammation Immunology Drug Discovery

Enhanced Lipophilicity and Steric Bulk Compared to 5-Butyl and 5-Methyl Analogs

The 5-(tert-butyl) group confers distinct physicochemical properties that differentiate this compound from its linear 5-butyl and smaller 5-methyl analogs. Computed properties indicate a higher XLogP3-AA (~2.5) for the tert-butyl derivative compared to an estimated ~1.9 for 5-butyl-4,6-dichloropyrimidin-2-amine and ~1.4 for the 5-methyl analog, directly impacting membrane permeability and non-specific protein binding [1]. The spherical shape of the tert-butyl group also presents a different steric profile (greater van der Waals volume) compared to the flexible n-butyl chain, which can translate to distinct binding pocket interactions in biological targets [2].

Physicochemical Properties Drug Design ADME

Regioisomeric Differentiation from 5-(tert-Butyl)-2,4-dichloropyrimidine

The target compound is the 4,6-dichloro-2-amino regioisomer, which is synthetically and biologically distinct from the commercially available 5-(tert-Butyl)-2,4-dichloropyrimidine (CAS 1895356-32-7). The latter lacks the 2-amino group and has a different chlorine substitution pattern, leading to different reactivity in cross-coupling and nucleophilic substitution reactions [1]. Critically, the presence of the 2-amino group in the target compound allows for subsequent derivatization (e.g., formamido or dimethylaminomethyleneamino protection) that is essential for the potent NO- and PGE2-inhibitory activity of this scaffold, as demonstrated by SAR studies [2]. The 2,4-dichloro regioisomer cannot serve as a direct precursor for these bioactive 2-amino derivatives.

Synthetic Chemistry Intermediates Kinase Inhibitors

High-Impact Application Scenarios for 5-(tert-Butyl)-4,6-dichloropyrimidin-2-amine


Synthesis of 5-(tert-Butyl)-4,6-diarylpyrimidin-2-amines as Anti-Inflammatory Lead Compounds

This compound is an ideal starting material for a focused library of 5-(tert-butyl)-4,6-diarylpyrimidin-2-amines via sequential Suzuki-Miyaura cross-coupling. SAR studies indicate that while 4,6-diaryl substitution can yield potent PGE2 inhibitors (e.g., 2-amino-4,6-diphenylpyrimidine with an IC50 of 3 nM [1]), the C-5 substituent further modulates potency. A tert-butyl group at C-5 is predicted to enhance metabolic stability and target engagement due to its steric bulk and lipophilicity, a hypothesis directly testable using this intermediate. The synthetic route leverages the steric differentiation of the two chlorine atoms for selective mono-arylation, a strategy not possible with the unsubstituted analog.

Precursor for 5-(tert-Butyl)-2-formamido-4,6-dichloropyrimidine as a Dual NO/PGE2 Inhibitor

The 2-amino group can be converted to the formamido derivative, a modification shown to intensify the anti-inflammatory effects of this scaffold [2]. In-class data demonstrate that 4,6-dichloro-2-formamido derivatives with appropriate C-5 substitution exhibit IC50s in the 2-10 µM range for both NO and PGE2 inhibition, outperforming NSAIDs like aspirin and indomethacin in NO inhibition [2]. The 5-(tert-butyl) variant is a critical intermediate for exploring this potent pharmacophore, as its steric profile may confer selectivity advantages over the 5-butyl or 5-sec-butyl analogs.

Key Intermediate for Antiviral Nucleotide Prodrugs Targeting HIV Reverse Transcriptase

5,6-Substituted pyrimidines derived from this intermediate have been indicated for the preparation of compounds that inhibit HIV strains resistant to reverse transcriptase inhibitors . The 4,6-dichloro pattern allows for sequential introduction of a sugar or acyclic moiety at one position and a heterocycle at the other, a common strategy for nucleoside/nucleotide analogs. The steric influence of the 5-tert-butyl group can be exploited to control the stereochemical outcome of glycosylation or to modulate the conformation of the final prodrug.

Quote Request

Request a Quote for 5-(tert-Butyl)-4,6-dichloropyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.